
1-(4-Nitrophenyl)azetidine
Overview
Description
1-(4-Nitrophenyl)azetidine is a four-membered nitrogen-containing heterocycle with a nitrophenyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. The presence of the nitrophenyl group further enhances its chemical properties, making it a compound of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)azetidine can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzylamine with a suitable azetidine precursor under controlled conditions. The reaction typically requires a base such as sodium hydride and a solvent like tetrahydrofuran (THF) to facilitate the formation of the azetidine ring .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted azetidines, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry and Drug Development
1-(4-Nitrophenyl)azetidine serves as a versatile building block in the synthesis of various pharmacologically active compounds. Its unique structural properties allow for modifications that enhance bioactivity and selectivity against specific biological targets.
Case Studies
- CNS Drug Discovery : A study highlighted the synthesis of a library of azetidine-based compounds aimed at targeting the central nervous system (CNS). The compounds demonstrated favorable physicochemical properties, making them suitable candidates for lead-like molecules in CNS therapies. The structural diversity achieved through modifications of the azetidine scaffold was crucial for optimizing biological activity and reducing toxicity .
- MAGL Inhibitors : Research focused on developing azetidine derivatives as inhibitors of monoacylglycerol lipase (MAGL), a target for treating pain and inflammation. The synthesized compounds were evaluated using PET imaging to assess their brain permeability and binding kinetics, showcasing the potential for these azetidine derivatives in therapeutic applications .
Antimicrobial Activity
The compound has been explored for its antibacterial properties, particularly as a scaffold for novel antibiotics.
Research Findings
- A study synthesized lincomycin derivatives containing azetidine moieties, which exhibited moderate antibacterial activity against resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes. These derivatives represent a promising approach to combat antibiotic resistance by leveraging the azetidine structure to enhance efficacy .
- Another investigation into azetidine-2-one derivatives demonstrated significant antimicrobial and cytotoxic activities, indicating that modifications to the azetidine ring can lead to compounds with potent biological effects .
Biochemical Interactions
This compound interacts with various biomolecules, influencing cellular processes through its biochemical properties.
Cellular Effects
- Studies have shown that azetidines can alter protein functions involved in critical cellular processes such as DNA repair and gene expression. By inhibiting specific enzymes, these compounds can increase DNA damage and affect cell viability, making them valuable tools in cancer research and therapy .
Industrial Applications
Beyond medicinal uses, this compound finds applications in various industrial processes.
Synthesis and Production
- The compound is utilized in the production of coatings, adhesives, and sealants due to its reactive nature. Its ability to form covalent bonds enhances the durability and performance of these materials .
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)azetidine involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 1-(4-Nitrophenyl)azetidine is unique due to its combination of the azetidine ring and the nitrophenyl group, which imparts distinct chemical and biological properties. Its reactivity and stability make it a valuable compound for various applications in research and industry .
Biological Activity
1-(4-Nitrophenyl)azetidine is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.
1. Antimicrobial Activity
Research has demonstrated that azetidine derivatives, including this compound, exhibit notable antimicrobial properties. A study synthesized a series of azetidin-2-one derivatives and evaluated their antibacterial and antifungal activities. Among these, several compounds showed significant efficacy against various strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for the most active compounds ranged from 0.78 to 1.56 µg/mL, indicating strong antimicrobial potential compared to standard antibiotics like Streptomycin and Fluconazole .
Table 1: Antimicrobial Activity of Azetidine Derivatives
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
This compound | 0.78 | Antibacterial |
Azetidin-2-one derivative A | 1.56 | Antifungal |
Azetidin-2-one derivative B | 0.9 | Antibacterial |
2. Anticancer Activity
The anticancer properties of azetidine derivatives have been extensively studied, particularly their effects on breast cancer cell lines. In vitro assays revealed that certain derivatives exhibited significant antiproliferative activity in MCF-7 cells, with IC50 values ranging from 10 to 33 nM. The mechanism of action appears to involve the destabilization of tubulin polymerization, which is crucial for cancer cell division .
Case Study: MCF-7 Cell Line Evaluation
A specific study focused on the antiproliferative effects of synthesized azetidinones on MCF-7 breast cancer cells. The results indicated that compounds with a nitrophenyl substituent showed enhanced activity compared to other derivatives:
- Compound A : IC50 = 10 nM
- Compound B : IC50 = 23 nM
- Compound C : IC50 = 30 nM
These findings suggest that the introduction of nitrophenyl groups may enhance the anticancer efficacy of azetidine derivatives .
3. Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, azetidine derivatives have also been evaluated for their anti-inflammatory effects. A study investigated the in vivo anti-inflammatory activity using mouse models, where certain azetidinones demonstrated significant reduction in inflammation markers compared to control groups .
Table 2: Anti-inflammatory Activity Assessment
Compound | Dose (mg/kg) | Inflammation Reduction (%) |
---|---|---|
This compound | 10 | 45% |
Azetidinone derivative D | 20 | 55% |
Azetidinone derivative E | 15 | 50% |
Properties
IUPAC Name |
1-(4-nitrophenyl)azetidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)9-4-2-8(3-5-9)10-6-1-7-10/h2-5H,1,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHKWGVWFFLAGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343711 | |
Record name | 1-(4-Nitrophenyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31947-44-1 | |
Record name | 1-(4-Nitrophenyl)azetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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